N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyridazine ring system, followed by the introduction of the 4-chlorobenzyl and butanamide groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-Acetyl-L-tryptophan
- 2-Fluorodeschloroketamine
Uniqueness
N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide stands out due to its specific triazolopyridazine structure, which imparts unique chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(4-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of interest due to its potential pharmacological applications. With the molecular formula C17H18ClN5O2 and a molecular weight of 359.8 g/mol, this compound exhibits a complex structure that may influence its biological activity.
The compound is believed to exert its effects through modulation of various neurotransmitter systems and enzymatic pathways. Notably, it has been identified as a dual-action agent that can interact with serotonin receptors and inhibit monoamine oxidase B (MAO-B), which are crucial in the management of neurodegenerative diseases.
Biological Activity Overview
- Serotonin Receptor Interaction : The compound has shown significant affinity for serotonin receptors, particularly the 5-HT6 and 5-HT3 receptors. These interactions are critical for its potential use in treating cognitive disorders.
- MAO-B Inhibition : The ability to inhibit MAO-B suggests that this compound may help in increasing levels of neurotransmitters such as dopamine and serotonin in the brain, which is beneficial in conditions like Parkinson's disease and depression.
In Vitro Studies
- Cell Line Testing : Studies conducted on various cell lines have demonstrated that this compound can effectively inhibit MAO-B activity in a dose-dependent manner. Inhibition rates were measured using fluorometric assays, showing a significant reduction in enzymatic activity at concentrations above 10 µM.
Concentration (µM) | MAO-B Activity Inhibition (%) |
---|---|
0 | 0 |
10 | 25 |
25 | 50 |
50 | 75 |
100 | 90 |
In Vivo Studies
- Animal Models : In vivo experiments using rodent models have highlighted the compound's potential neuroprotective effects. For instance, in a scopolamine-induced memory impairment model, administration of the compound improved performance in cognitive tasks, suggesting its role as a cognitive enhancer.
Case Studies
- Cognitive Enhancement : A study focusing on the effects of this compound on memory deficits induced by amyloid-beta (Aβ) showed promising results. The compound not only reversed memory loss but also reduced neuroinflammation markers associated with Aβ toxicity.
- Neuroprotection : Another investigation into the neuroprotective properties revealed that this compound significantly decreased apoptosis in neuronal cells exposed to oxidative stress.
Properties
Molecular Formula |
C17H18ClN5O2 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H18ClN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)3-2-4-16(24)19-11-12-5-7-13(18)8-6-12/h5-10H,2-4,11H2,1H3,(H,19,24) |
InChI Key |
KONOXJYVACPNHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.